Terfenadine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

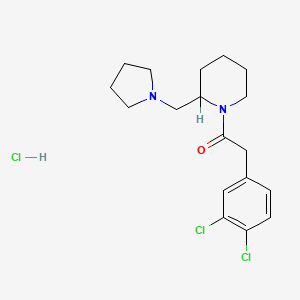

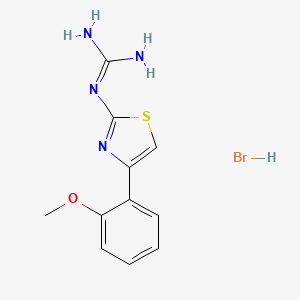

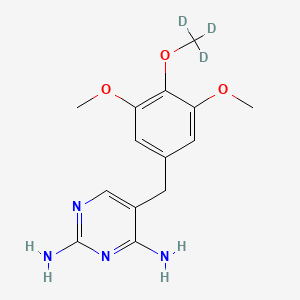

Terfenadine-d3 is a deuterated form of Terfenadine . Terfenadine is an antihistamine used for the treatment of allergy symptoms . It was superseded by fexofenadine in the 1990s due to the risk of cardiac arrhythmia caused by QT interval prolongation .

Synthesis Analysis

The synthesis of terfenadine involves processes that start with a material of general formula (II), and elaborate the product by reductive amination of an aldehyde of formula (IVa) with α,α-diphenyl-4-piperidinemethanol . Another method involves the use of Rhodium-catalyzed hydroaminomethylation in a new synthesis of Terfenadine .

Molecular Structure Analysis

Terfenadine has a chemical formula of C32H41NO2 . It is a small molecule .

Chemical Reactions Analysis

Terfenadine normally undergoes extensive first-pass metabolism in the liver to produce an active acidic metabolite .

Applications De Recherche Scientifique

Cancer Research: Colorectal Cancer Treatment

Terfenadine has been studied for its potential use in treating colorectal cancer. It has been found to induce apoptosis (programmed cell death) in colorectal cancer cells by suppressing STAT3 signaling . This is achieved by attenuating the viability of HCT116 cells by abrogating histamine H1 receptor (H1R) signaling . Terfenadine also modulates the balance of Bax and Bcl-2, triggering cytochrome c discharge in the cytoplasm, thereby stimulating the caspase cascade and poly- (ADP-ribose) polymerase (PARP) degradation . Moreover, terfenadine suppressed murine double minute-2 (Mdm2) expression, whereas p53 expression increased . In vivo studies have shown that terfenadine administration substantially retarded the growth of HCT116 tumor xenografts .

Virology: Inhibition of Hepatitis C Virus (HCV) Infection

Terfenadine has been identified as a moderate inhibitor of the CD81-LEL–HCV-E2 interaction . This interaction is crucial for HCV to infect hepatocytes, the virus’s principal target cells . By inhibiting this interaction, Terfenadine can potentially prevent HCV infection . Further research and development of Terfenadine derivatives have led to the discovery of more potent inhibitors of the CD81-LEL–HCV-E2 interaction .

Mécanisme D'action

Target of Action

Terfenadine primarily targets the Histamine H1 receptor (H1R) . This receptor plays a crucial role in allergic reactions and inflammatory responses. Terfenadine also interacts with other molecular targets such as serotonin receptors , HERG protein , adrenergic receptors , dopamine D3 receptor , inducible nitric oxide synthase (iNOS) , epidermal growth factor receptor erbB1 (EGFR) , tyrosine-protein kinases , and C-C chemokine receptor type 5 (CCR5) .

Mode of Action

Terfenadine competes with histamine for binding at H1-receptor sites in the GI tract, uterus, large blood vessels, and bronchial muscle . This reversible binding of terfenadine to H1-receptors suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .

Biochemical Pathways

Terfenadine modulates several biochemical pathways. It suppresses STAT3 phosphorylation and expression of its gene products by inhibiting MEK/ERK and JAK2 activation in cells . Furthermore, terfenadine diminishes the complex formation of MEK1/2 with β-arrestin 2 and dwindles the phosphorylation of PKC substrates .

Pharmacokinetics

Terfenadine undergoes extensive first-pass metabolism, which results in low plasma concentrations of the parent drug . The active metabolite of terfenadine is fexofenadine . Terfenadine interacts with CYP2D6 and CYP3A4 during its metabolism .

Result of Action

Terfenadine markedly attenuates the viability of cells by abrogating histamine H1 receptor (H1R) signaling . It modulates the balance of Bax and Bcl-2 , triggering cytochrome c discharge in the cytoplasm, thereby stimulating the caspase cascade and poly-(ADP-ribose) polymerase (PARP) degradation . Moreover, terfenadine suppresses murine double minute-2 (Mdm2) expression, whereas p53 expression increases .

Action Environment

The action of Terfenadine-d3 can be influenced by environmental factors. For instance, the type 3 deiodinase (D3), which inactivates thyroid hormone (TH) and protects developing tissues from undue TH action, is a key factor . D3 is highly expressed in the developing testis, and D3-deficient mice exhibit thyrotoxicosis and cell proliferation arrest in the neonatal testis .

Safety and Hazards

Terfenadine was withdrawn from the U.S. market in 1998 due to the risk of a particular type of disruption of the electrical rhythms of the heart (specifically cardiac arrhythmia caused by QT interval prolongation) . It is advised not to take terfenadine with certain medicines such as the antifungal drugs ketoconazole (Nizoral) or itraconazole (Sporanox); the antibiotics erythromycin (E.E.S., E-Mycin, Ery-Tab), clarithromycin (Biaxin), or azithromycin (Zithromax); or the ulcer drug cimetidine (Tagamet, Tagamet HB) due to the risk of dangerous drug interactions .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Terfenadine-d3 involves the deuteration of Terfenadine, which is a second-generation antihistamine drug. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms. The synthesis pathway involves the following steps:", "Starting Materials": [ "Terfenadine", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Dissolve Terfenadine in D2O and add NaOH to adjust the pH to 12.", "Step 2: Heat the mixture at 80°C for 24 hours to allow for the exchange of hydrogen atoms with deuterium atoms.", "Step 3: Acidify the mixture with HCl to pH 2-3.", "Step 4: Add NaBH4 to reduce any remaining ketone groups to alcohol groups.", "Step 5: Bubble D2 gas through the mixture to further exchange any remaining hydrogen atoms with deuterium atoms.", "Step 6: Purify the product using column chromatography or recrystallization." ] } | |

Numéro CAS |

192584-82-0 |

Formule moléculaire |

C₃₂H₃₈D₃NO₂ |

Poids moléculaire |

474.69 |

Synonymes |

α-[4-(1,1-Dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutan-α,β,β-d3-ol; α-[4-(1,1-Dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol-d3; _x000B_α-(p-tert-Butylphenyl)-4-(α-hydroxy-α-phenylbenzyl)-1-piperidinebutanol-d3; All |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate](/img/structure/B1145598.png)